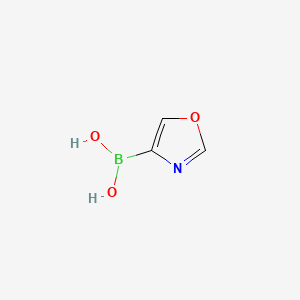
Oxazol-4-ylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazol-4-ylboronic acid: is an organoboron compound that contains both an oxazole ring and a boronic acid functional group. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It is a colorless to light yellow solid with good solubility in polar solvents and exhibits good thermal stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reaction of p-aminobenzoic acid with trimethylsilyl reagent: This method involves the reaction of p-aminobenzoic acid with a trimethylsilyl reagent, followed by oxidation using ferrous nitrate to obtain oxazol-4-ylboronic acid.
Palladium-mediated Suzuki-Miyaura coupling: This method involves the reaction of heteroaryl halides or aryl triflates with this compound in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reactions are optimized for high yield and purity, and the product is often purified through crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Oxazol-4-ylboronic acid can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form various boronic esters or alcohols.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Boronic esters or alcohols.
Substitution: Various substituted oxazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Oxazol-4-ylboronic acid is widely used in organic synthesis for the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Catalysis: It serves as a catalyst or reaction intermediate in various organic reactions.
Biology:
DNA-Compatible Reactions: The compound is used in DNA-compatible cyanomethylation procedures, which do not significantly damage DNA.
Medicine:
Drug Development: Oxazole derivatives, including this compound, have shown potential in the development of pharmaceuticals due to their biological activities.
Industry:
Material Science: The compound is used in the synthesis of functional materials and polymers.
Mecanismo De Acción
The mechanism of action of oxazol-4-ylboronic acid involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling reactions, the boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired carbon-carbon bond . The oxazole ring provides additional stability to the molecule, enhancing its reactivity and selectivity in various reactions.
Comparación Con Compuestos Similares
- Isoxazol-4-ylboronic acid
- 1,2-Oxazol-4-ylboronic acid
- Isoxazole-4-boronic acid
Comparison:
- Uniqueness: this compound is unique due to its specific structure, which combines the reactivity of the boronic acid group with the stability and versatility of the oxazole ring. This combination makes it particularly effective in Suzuki-Miyaura coupling reactions and other organic transformations .
- Similarities: Similar compounds like isthis compound and isoxazole-4-boronic acid share the boronic acid functional group and exhibit similar reactivity in organic synthesis .
Propiedades
IUPAC Name |
1,3-oxazol-4-ylboronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BNO3/c6-4(7)3-1-8-2-5-3/h1-2,6-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVMUAJKHQHWNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=COC=N1)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.88 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
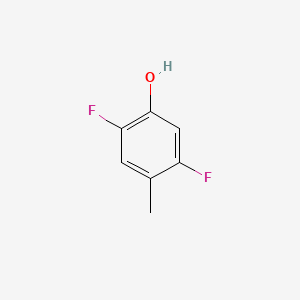
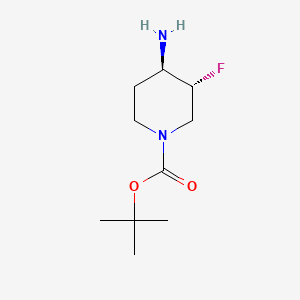
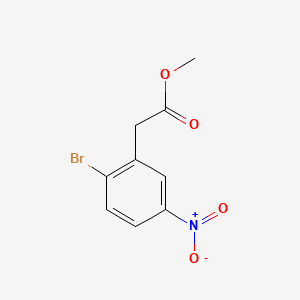
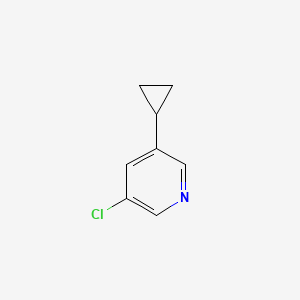
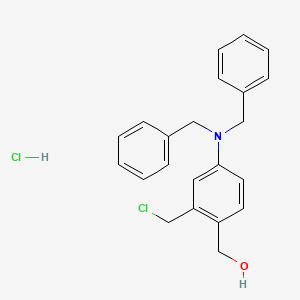
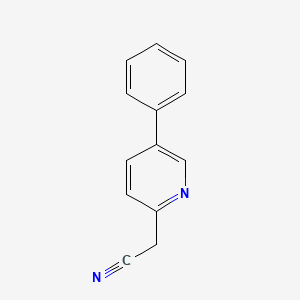
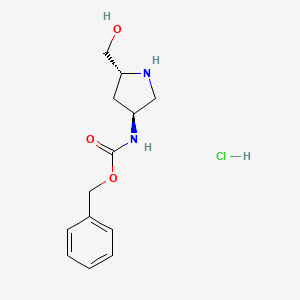
![5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B572961.png)
methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B572962.png)
![2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B572963.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol](/img/structure/B572964.png)
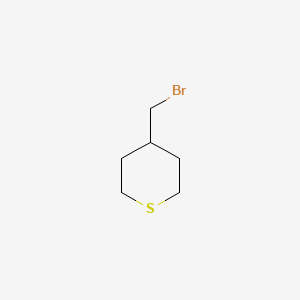
![Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B572967.png)
![N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide](/img/structure/B572968.png)
